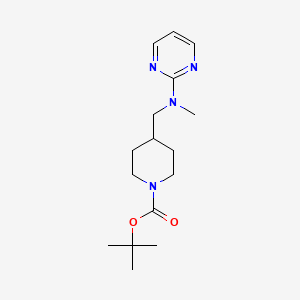

tert-Butyl 4-((methyl(pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate

Description

tert-Butyl 4-((methyl(pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a methyl(pyrimidin-2-yl)amino methyl substituent at the 4-position. The tert-butyl group enhances steric protection of the carbamate, improving metabolic stability.

Properties

IUPAC Name |

tert-butyl 4-[[methyl(pyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)20-10-6-13(7-11-20)12-19(4)14-17-8-5-9-18-14/h5,8-9,13H,6-7,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUVTYKNXRYVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN(C)C2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: The compound's versatility makes it valuable in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The following compounds share the tert-butyl piperidine-1-carboxylate core but differ in substituents, leading to distinct physicochemical and biological properties:

Physicochemical Properties

- Solubility: The pyrimidine-containing compounds (e.g., , target compound) exhibit moderate solubility due to nitrogen-rich heterocycles. The hydroxy-substituted analog likely has higher aqueous solubility.

Stability :

Biological Activity

tert-Butyl 4-((methyl(pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C15H23N3O2

- Molecular Weight : 263.36 g/mol

- CAS Number : 939986-79-5

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Research indicates that it may function as a kinase inhibitor, impacting pathways associated with cell proliferation and survival.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anticancer Activity

- Neuroprotection

- Inflammation Studies

Q & A

Basic: What synthetic strategies are recommended for preparing tert-Butyl 4-((methyl(pyrimidin-2-yl)amino)methyl)piperidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves a multi-step protocol:

- Step 1: Start with tert-butyl piperidine-1-carboxylate derivatives (e.g., tert-butyl 4-(aminomethyl)piperidine-1-carboxylate) as the core scaffold .

- Step 2: Introduce the pyrimidin-2-yl group via nucleophilic substitution or Buchwald-Hartwig coupling. For example, react with 2-chloropyrimidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under inert conditions .

- Step 3: Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and verify purity via HPLC (>95%) .

- Critical Note: Optimize reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) to enhance yields .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: Confirm regiochemistry of the pyrimidine ring (e.g., δ 8.3–8.6 ppm for pyrimidine protons in ¹H NMR) and tert-butyl group integrity (δ 1.4 ppm) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected for C₁₇H₂₇N₅O₂) with <2 ppm error .

- X-ray Crystallography: Resolve ambiguous stereochemistry using SHELX software for refinement (space group, R-factor <0.05) .

- HPLC-PDA: Monitor purity (>98%) with a C18 column (gradient: 10–90% acetonitrile/water) .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

Contradictions may arise from assay variability or off-target effects. Mitigate using:

- Orthogonal Assays: Compare results from fluorescence polarization (binding affinity) and surface plasmon resonance (kinetic parameters) .

- Metabolic Stability Tests: Use liver microsomes (human/rat) to rule out rapid degradation as a confounding factor .

- Structural Analogues: Synthesize derivatives (e.g., replacing tert-butyl with benzyl groups) to isolate structure-activity relationships (SAR) .

- Statistical Validation: Apply ANOVA or Student’s t-test (p<0.05) to confirm reproducibility across ≥3 independent experiments .

Advanced: What experimental design principles optimize coupling reactions during synthesis?

Methodological Answer:

Key factors for efficient coupling:

- Catalyst Screening: Test Pd₂(dba)₃, PdCl₂, or NiCl₂ with ligands (BINAP, DPPF) to minimize side reactions .

- Solvent Effects: Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions or toluene for Stille couplings .

- Temperature Control: Monitor exothermic reactions via in-situ IR spectroscopy to prevent decomposition .

- Workflow Example:

- Pre-activate catalyst/ligand at 50°C for 15 min.

- Add amine/pyrimidine precursors dropwise.

- Quench with aqueous NH₄Cl and extract with DCM .

Advanced: How to evaluate the compound’s pharmacokinetic (PK) properties in preclinical studies?

Methodological Answer:

Design a tiered PK assessment:

- In Vitro Assays:

- In Vivo Studies (Rodents):

- Administer IV/PO doses (1–10 mg/kg).

- Collect plasma samples at t=0.25, 0.5, 1, 2, 4, 8, 24h.

- Calculate AUC, Cmax, t₁/₂ using non-compartmental analysis (WinNonlin®) .

- Tissue Distribution: Perform QWBA (quantitative whole-body autoradiography) to assess brain permeability or renal clearance .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

Combine molecular modeling and dynamics:

- Docking Simulations: Use AutoDock Vina to screen against kinase domains (e.g., EGFR or CDK2). Prioritize poses with ΔG < -8 kcal/mol .

- MD Simulations (GROMACS): Run 100 ns trajectories to evaluate binding stability (RMSD <2 Å) and hydrogen bond occupancy .

- Pharmacophore Mapping: Align with known inhibitors (e.g., pyrimidine-based drugs) to identify critical residues (e.g., hinge-region interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.